

Spectroscopic Profile of Dibutoxymethane: A Technical Guide

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Compound of Interest

Compound Name: *Dibutoxymethane*

Cat. No.: *B1583069*

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Dibutoxymethane**, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

Introduction

Dibutoxymethane, also known as dibutyl formal or butylal, is a dialkoxymethane with the chemical formula $C_9H_{20}O_2$. It is a colorless liquid with applications as a solvent and in chemical synthesis. Accurate and comprehensive spectral data are crucial for the unambiguous identification and characterization of this compound in various experimental and industrial settings. This guide provides a detailed summary of the 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **Dibutoxymethane**, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectral data for **Dibutoxymethane** in tabular format for clarity and ease of comparison.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **Dibutoxymethane** exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.55	s	2H	O-CH ₂ -O
3.42	t	4H	O-CH ₂ -(CH ₂) ₂ -CH ₃
1.54	m	4H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.37	m	4H	O-(CH ₂) ₂ -CH ₂ -CH ₃
0.91	t	6H	O-(CH ₂) ₃ -CH ₃

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of **Dibutoxymethane**.

Chemical Shift (δ) ppm	Assignment
95.8	O-CH ₂ -O
67.5	O-CH ₂ -(CH ₂) ₂ -CH ₃
31.9	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
19.4	O-(CH ₂) ₂ -CH ₂ -CH ₃
13.9	O-(CH ₂) ₃ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Dibutoxymethane** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2957	Strong	C-H stretch (asymmetric, CH ₃)
2932	Strong	C-H stretch (asymmetric, CH ₂)
2871	Strong	C-H stretch (symmetric, CH ₃ & CH ₂)
1466	Medium	C-H bend (scissoring, CH ₂)
1379	Medium	C-H bend (rocking, CH ₃)
1114	Strong	C-O-C stretch (asymmetric)
1046	Strong	C-O-C stretch (symmetric)

Mass Spectrometry (MS)

The mass spectrum of **Dibutoxymethane**, typically obtained via electron ionization (EI), shows a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
57	100	[C ₄ H ₉] ⁺
87	55	[CH ₂ (OCH ₂ CH ₂ CH ₂ CH ₃)] ⁺
29	45	[C ₂ H ₅] ⁺
41	40	[C ₃ H ₅] ⁺
103	15	[M - C ₄ H ₉] ⁺
160	<5	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and GC-MS data for a liquid sample such as **Dibutoxymethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation: A solution of **Dibutoxymethane** is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a standard 5 mm NMR tube.

3.1.2. ^1H NMR Acquisition: The ^1H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

3.1.3. ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of the ^{13}C isotope, a greater number of scans (typically 128 or more) and a longer acquisition time are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation: For a neat liquid sample like **Dibutoxymethane**, the simplest method is to place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

3.2.2. Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation: A dilute solution of **Dibutoxymethane** is prepared in a volatile organic solvent such as dichloromethane or hexane (typically 1 mg/mL). A 1 μL aliquot of this solution is injected into the GC-MS system.

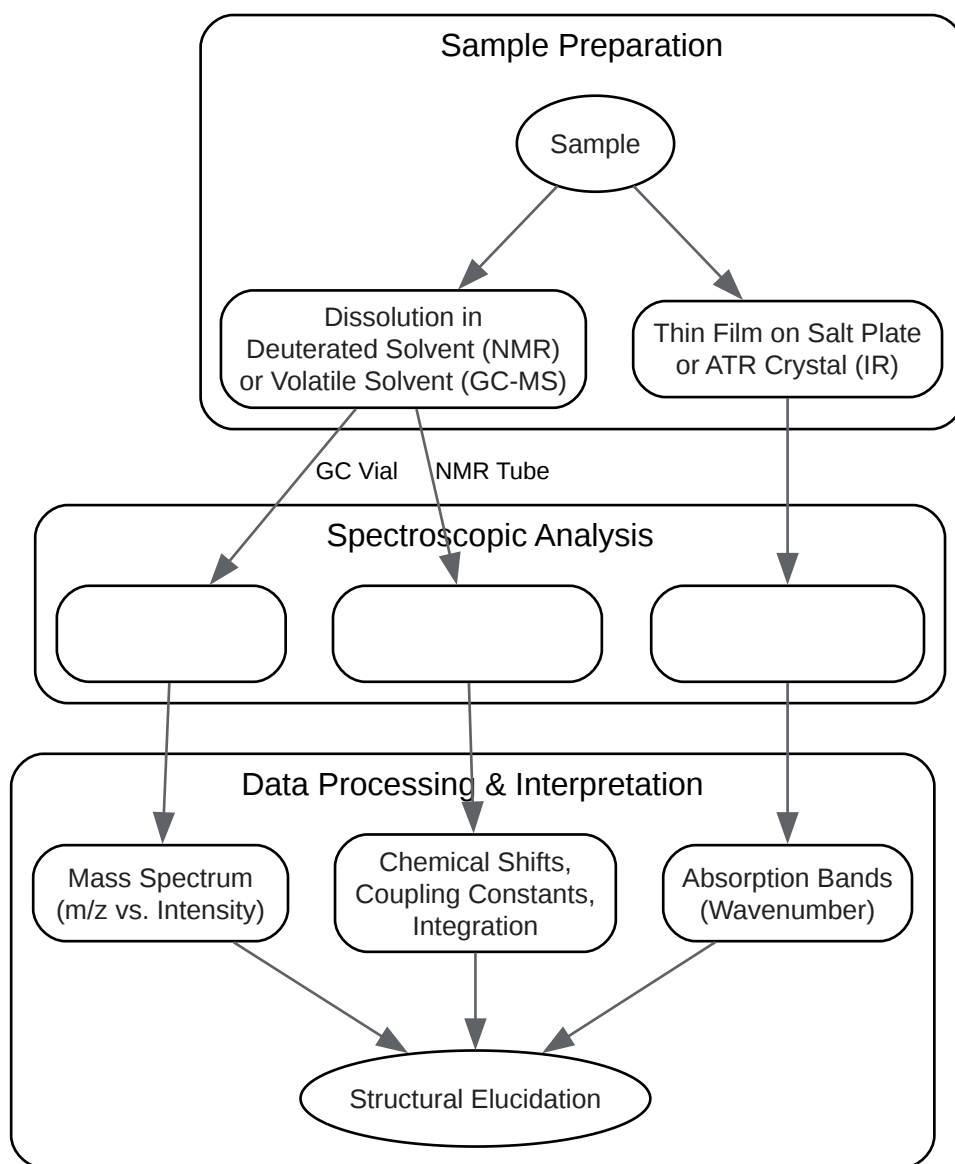
3.3.2. Gas Chromatography: The sample is separated on a capillary column (e.g., a 30 m nonpolar column like DB-5ms). A typical temperature program starts at a low temperature (e.g.,

50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound. The carrier gas is typically helium at a constant flow rate.

3.3.3. Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Dibutoxymethane**.



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Caption: Workflow for Spectroscopic Analysis of **Dibutoxymethane**.

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